3-chloro-N-(piperidin-4-yl)pyrazin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-piperidin-4-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-6-5-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATZWPHZYYPTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 3-Chloropyrazin-2-amine with Piperidine Derivatives
The most straightforward approach involves nucleophilic substitution of 3-chloropyrazin-2-amine with a piperidin-4-yl nucleophile. This method typically requires:
- Starting material: 3-chloropyrazin-2-amine
- Nucleophile: Piperidin-4-yl amine or piperidine derivative
- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP)
- Base: Sodium hydride (NaH) or other strong bases to deprotonate the amine and facilitate nucleophilic attack
- Temperature: Elevated temperatures (80–100 °C)
- Reaction time: 15–24 hours under inert atmosphere
- Sodium hydride (60% dispersion in mineral oil) is added to a stirred solution of benzyl alcohol derivative in anhydrous DMF at room temperature and stirred for 1 hour.
- 2-Amino-3-chloropyrazine is then added incrementally, and the mixture is heated to 100 °C for 15 hours.
- After cooling, the reaction mixture is evaporated under reduced pressure and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate, filtered, and concentrated.
- Purification by column chromatography (ethyl acetate/n-hexane) yields the target compound with yields reported around 53–54%.
This method emphasizes the use of sodium hydride as a base and the importance of anhydrous conditions and inert atmosphere to avoid side reactions.
Sealed Tube Heating with Chloroalkyl Ketones
Another synthetic route involves the reaction of 3-chloropyrazin-2-ylamine with chloroacetone or 1-chloropropan-2-one under sealed tube conditions:
- Reagents: 3-chloropyrazin-2-ylamine and chloroacetone or 1-chloropropan-2-one
- Conditions: Stirring at 90 °C for 16 hours in a sealed tube protected from light
- Work-up: Cooling to room temperature, addition of diethyl ether (Et2O), filtration of precipitated solids, washing, suspension in saturated sodium carbonate, extraction with dichloromethane (DCM), drying over sodium sulfate, filtration, and solvent evaporation under vacuum
- Yield: Approximately 53–68% depending on the exact substrate and conditions
This method is primarily used to prepare intermediates that can be further elaborated to the target amine.
Nucleophilic Aromatic Substitution (SNAr) on Halopyrazine Precursors
A more advanced method involves the nucleophilic aromatic substitution of halogenated pyrazine derivatives with piperidine:
- Starting material: 3-chloropyrazin-2-amine or its halogenated analogs
- Nucleophile: Piperidin-4-yl amine or its derivatives
- Catalysts/Conditions: Use of palladium catalysts or strong bases in polar solvents, sometimes under microwave or reflux conditions
- Purification: Crystallization or chromatographic techniques
This approach is supported by literature where related pyrazine derivatives are synthesized via Suzuki–Miyaura coupling followed by amination steps.
Summary of Key Reaction Conditions and Yields
Research Findings and Analysis
- The sodium hydride-mediated nucleophilic substitution is a reliable and moderately high-yielding method for the preparation of this compound, with yields around 53–54% after chromatographic purification.
- Sealed tube reactions with chloroalkyl ketones provide a route to intermediates that can be transformed into the target compound, with yields up to 68%.
- More complex synthetic routes involving Suzuki coupling and subsequent amination steps are used to prepare related pyrazine derivatives with various substitutions, indicating the versatility of the pyrazine scaffold for functionalization.
- Reaction conditions such as temperature, solvent choice, and exclusion of moisture and light significantly impact the yield and purity of the final product.
- Purification is typically achieved by crystallization or column chromatography using solvent gradients tailored to the compound’s polarity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(piperidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-chloro-N-(piperidin-4-yl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-tubercular agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(piperidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound’s activity and physicochemical properties are influenced by:
- Pyrazine core : Aromatic nitrogen-rich ring enabling π-π stacking and hydrogen bonding.
- Chlorine substituent : Enhances lipophilicity and electron-withdrawing effects.
- Piperidin-4-yl group : Contributes to basicity and conformational flexibility, aiding receptor interactions.
Table 1: Comparison of Structural Analogs
Biological Activity
3-Chloro-N-(piperidin-4-yl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted at the 2-position with an amine group and a piperidine moiety. This structural configuration is crucial for its interaction with biological targets, particularly in kinase inhibition.
The primary mechanism of action for this compound involves its ability to bind selectively to the ATP-binding sites of kinases. This binding inhibits their activity, which is critical in various cellular processes including cell division and signaling pathways.
Inhibition of Kinases
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, particularly the CHK1 kinase. The compound's IC50 values indicate its effectiveness:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | CHK1 | 10 ± 2 |
| This compound | CHK2 | 150 ± 10 |
These results highlight its selectivity for CHK1 over CHK2, suggesting potential therapeutic applications in cancer treatment where CHK1 is often overactive.
Anticancer Activity
The compound has shown promising results in preclinical models for various cancers. For instance, in a study involving FaDu hypopharyngeal tumor cells, it induced significant cytotoxicity and apoptosis compared to standard treatments like bleomycin .
Case Studies
- CHK1 Inhibition in Cancer Therapy : A study explored the use of this compound as a therapeutic agent in combination with other chemotherapeutics. The results indicated enhanced efficacy against tumor growth in xenograft models, supporting its potential as part of combination therapy regimens .
- Selectivity Profiles : Further investigations into the selectivity profile revealed that modifications to the piperidine moiety could enhance potency while maintaining selectivity for CHK1. This was demonstrated through SAR studies where various analogs were tested against a panel of kinases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Piperidine Substitutions : Variations in the piperidine ring significantly affect kinase selectivity and potency.
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Increased potency against CHK1 |
| N-Benzyl substitution | Enhanced selectivity over CHK2 |
These modifications suggest that strategic alterations can lead to improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(piperidin-4-yl)pyrazin-2-amine, and how can yield/purity be improved?
- Answer : The synthesis typically involves nucleophilic substitution between a pyrazine precursor (e.g., 3-chloropyrazin-2-amine) and a piperidin-4-yl amine derivative. Key steps include:
- Use of coupling agents like EDCI for amide bond formation .
- Purification via recrystallization or chromatography to achieve >95% purity .
- Optimization of reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions on the pyrazine and piperidine rings .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 214.69 for the free base) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., SHP2) due to structural similarity to known inhibitors .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the piperidine moiety's prevalence in CNS-targeting drugs .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT116, HeLa) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., variable IC values across studies)?
- Answer : Discrepancies often arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-factor availability (e.g., Mg for kinase assays) .
- Compound Stability : Degradation under storage (e.g., hydrolysis of the chloro group); monitor via stability-indicating HPLC .
- Protein Source : Recombinant vs. native enzyme preparations may exhibit varying binding affinities .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce oxidative metabolism .
- Formulation : Use cyclodextrin-based carriers or liposomal encapsulation to improve solubility and bioavailability .
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance plasma stability .
Q. How does the compound interact with allosteric binding pockets in target proteins?
- Answer : Molecular docking and X-ray crystallography reveal:
- The piperidine ring occupies hydrophobic pockets in enzymes like SHP2, while the chloro-pyrazine moiety forms halogen bonds with catalytic residues .
- Conformational flexibility of the piperidine ring enables adaptation to induced-fit binding sites .
Q. What computational methods predict off-target effects or toxicity?
- Answer :
- Pharmacophore Modeling : Compare against databases like ChEMBL to identify potential off-targets (e.g., serotonin receptors) .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP), cytochrome P450 inhibition, and hERG channel liability .
Q. How can researchers optimize the compound for combination therapies (e.g., with kinase inhibitors)?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
